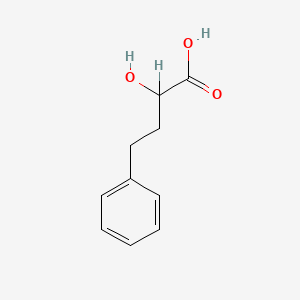

2-Hydroxy-4-phenylbutanoic acid

Descripción general

Descripción

2-Hydroxy-4-phenylbutanoic acid is a chiral compound that plays a significant role in the synthesis of various pharmaceutical agents, particularly angiotensin-converting enzyme (ACE) inhibitors. These inhibitors are crucial in the treatment of hypertension and heart failure by preventing the formation of angiotensin II, a potent vasoconstrictor .

Métodos De Preparación

The synthesis of 2-Hydroxy-4-phenylbutanoic acid can be achieved through several methods:

Chemical Synthesis: This involves the enantioselective reduction of 2-oxo-4-phenylbutanoic acid using chiral catalysts or chiral resolution of racemic mixtures.

Biocatalytic Methods: Utilizing enzymes such as carbonyl reductases for the asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate to produce the desired enantiomer.

Industrial Production: Large-scale production often employs biocatalytic processes due to their high enantioselectivity, mild reaction conditions, and environmental benefits.

Análisis De Reacciones Químicas

2-Hydroxy-4-phenylbutanoic acid undergoes various chemical reactions:

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.

Oxidation: It can be oxidized to 2-oxo-4-phenylbutanoic acid using oxidizing agents such as potassium permanganate.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Aplicaciones Científicas De Investigación

1.1. Synthesis of Angiotensin-Converting Enzyme Inhibitors

2-Hydroxy-4-phenylbutanoic acid serves as a critical starting material in the synthesis of various ACE inhibitors, which are widely used in the treatment of hypertension and heart failure. Key pharmaceuticals derived from this compound include:

- Cilazapril

- Benzapril

- Quinapril

- Enalapril

- Ramipril

- Lisinopril

These drugs are essential for managing cardiovascular diseases, and their efficacy is significantly influenced by the stereochemistry of the this compound used in their synthesis. The (R)-enantiomer is particularly noted for its superior activity compared to the racemic mixture or the (S)-enantiomer .

1.2. Optical Resolution Techniques

The racemic form of this compound is often resolved into its active enantiomers using various techniques. One notable method involves treating the racemate with optically active amines to form diastereomer salts, which can then be separated based on solubility differences. This process enhances the yield of the desired enantiomer, thereby improving the potency of the resulting ACE inhibitors .

Biocatalytic Production Methods

Recent advancements have focused on biocatalytic methods for producing (R)-2-hydroxy-4-phenylbutanoic acid from 2-oxo-4-phenylbutyric acid using engineered microorganisms. For instance:

- Escherichia coli strains have been genetically modified to express specific dehydrogenases that facilitate this conversion with high enantiomeric excess (ee) and yield.

3.1. Comparative Studies on Synthesis Efficiency

Research has demonstrated that various microbial strains can effectively produce (R)-2-hydroxy-4-phenylbutanoic acid with high purity:

| Microorganism | Yield (%) | Enantiomeric Excess (%) | Conditions |

|---|---|---|---|

| Candida krusei SW2026 | 95.1 | 99.7 | pH 6.6, 30°C |

| Engineered E. coli | Varies | >99 | Optimized conditions |

These findings highlight the potential for biotechnological approaches to enhance production efficiency compared to traditional chemical methods .

3.2. Enzyme Immobilization Studies

Studies on enzyme immobilization have shown that varying support materials can influence the catalytic efficiency when using enzymes to convert this compound into its derivatives. The immobilization on heterofunctional supports has been explored to optimize reaction conditions and improve overall yield .

Mecanismo De Acción

The primary mechanism of action of 2-Hydroxy-4-phenylbutanoic acid in pharmaceuticals is through its conversion to ACE inhibitors. These inhibitors block the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and lowering blood pressure .

Comparación Con Compuestos Similares

2-Hydroxy-4-phenylbutanoic acid is unique due to its high enantioselectivity and efficiency in producing ACE inhibitors. Similar compounds include:

2-Hydroxy-3-phenylpropanoic acid: Another chiral compound used in pharmaceutical synthesis.

2-Hydroxy-4-methylpentanoic acid: Used in the synthesis of different pharmaceutical agents.

Actividad Biológica

2-Hydroxy-4-phenylbutanoic acid, also known as (R)-2-hydroxy-4-phenylbutyric acid or HPBA, is a compound of significant interest due to its biological activities and applications in pharmaceuticals, particularly as a precursor for angiotensin-converting enzyme (ACE) inhibitors. This article explores the biological activity of HPBA, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

HPBA is an optically active compound that can be synthesized through various methods, including microbial biotransformation and chemical synthesis. Notably, the production of (R)-HPBA from 2-oxo-4-phenylbutyric acid (OPBA) has been achieved using engineered strains of Escherichia coli and Lactobacillus bulgaricus. The Y52L/F299Y mutant of NAD-dependent d-lactate dehydrogenase (d-nLDH) from L. bulgaricus exhibits significantly enhanced activity towards OPBA, facilitating the efficient production of (R)-HPBA with high yields .

1. Angiotensin-Converting Enzyme Inhibition

HPBA serves as a crucial intermediate in the synthesis of several ACE inhibitors, which are widely used to treat hypertension and heart failure. The optical resolution of racemic HPBA allows for the isolation of its active enantiomer, enhancing its efficacy in pharmaceutical applications. Compounds derived from HPBA include well-known ACE inhibitors such as Enalapril and Lisinopril .

2. Antiviral Properties

Research has indicated that derivatives of HPBA exhibit antiviral activity. For instance, amino-2-hydroxy-4-phenylbutanoyl-L-proline tert-butylamide has been identified as a potent inhibitor of HIV protease, showcasing IC90 values as low as 0.5 µM against HIV-1IIIB acutely infected cells . This suggests that HPBA and its derivatives may have potential applications in antiviral therapies.

3. Inhibition of Pancreatic Lipase

HPBA has been studied for its role in inhibiting pancreatic lipase, an enzyme critical for lipid digestion. Inhibitors derived from HPBA have shown promising results in preventing hypercholesterolemia by reducing lipid absorption in the gastrointestinal tract. The inhibitory activity was quantified with an IC50 value indicating effective concentrations for therapeutic use .

Case Study 1: Synthesis Optimization

A study optimized the biocatalytic production of (R)-HPBA using engineered E. coli strains. The optimal conditions included a substrate concentration of 50 mM OPBA and co-substrate formate for NADH regeneration, leading to a productivity rate of 24.5 mM/h for (R)-HPBA .

Case Study 2: Antiviral Efficacy

In vitro studies demonstrated that certain HPBA derivatives effectively inhibited HIV replication in chronically infected cell lines. These findings support further exploration into the development of antiviral medications based on HPBA chemistry .

Research Findings Summary

Q & A

Q. Basic: What synthetic methodologies are recommended for producing 2-Hydroxy-4-phenylbutanoic acid in laboratory settings?

Methodological Answer:

Synthesis typically involves functionalizing a phenylbutanoic acid backbone. Common approaches include:

- Hydroxylation : Introducing the hydroxyl group via oxidation of a precursor (e.g., using catalytic OsO₄ or Sharpless asymmetric dihydroxylation for stereoselective synthesis) .

- Grignard Reaction : Reacting phenylmagnesium bromide with a suitably protected aldehyde/ketone intermediate, followed by acidic hydrolysis .

- Enzymatic Resolution : Employing lipases or esterases to resolve racemic mixtures if chirality is required .

Key Considerations :

- Purification via recrystallization or column chromatography to isolate the product.

- Monitor reaction progress using TLC or HPLC.

Q. Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the hydroxyl group position and phenyl substitution pattern (e.g., δ ~4.0 ppm for the hydroxyl proton) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₁₂O₃, 180.20 g/mol) and fragmentation patterns .

- IR Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1720 cm⁻¹) functional groups.

- Chiral HPLC : For enantiomeric purity assessment if stereocenters are present .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .

- Storage : Keep at 2–8°C in airtight containers to prevent degradation .

- Spill Management : Avoid dry sweeping; use wet methods and dispose of waste as hazardous organic material .

Q. Advanced: How can researchers resolve stereochemical challenges in synthesizing enantiopure this compound?

Methodological Answer:

- Chiral Auxiliaries : Use Evans’ oxazolidinones or Oppolzer’s sultams to control stereochemistry during hydroxylation .

- Kinetic Resolution : Employ enzymes like Candida antarctica lipase B to selectively hydrolyze one enantiomer .

- X-ray Crystallography : Confirm absolute configuration of crystalline derivatives (e.g., salts with chiral amines) .

Data Contradictions : If conflicting stereochemical data arise, cross-validate using circular dichroism (CD) and polarimetry .

Q. Advanced: What experimental strategies are used to investigate the biological activity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test interactions with enzymes like cyclooxygenase (COX) or dehydrogenases using fluorometric/colorimetric substrates .

- Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α/IL-6 ELISA in macrophages) .

- Molecular Docking : Model binding affinity to target proteins (e.g., using AutoDock Vina) to prioritize in vitro testing .

Key Challenges : Address low solubility in aqueous buffers by using DMSO/cosolvents (≤1% v/v) to avoid artifactual results .

Q. Advanced: How should researchers reconcile contradictory solubility or stability data across studies?

Methodological Answer:

- Controlled Replication : Repeat experiments under standardized conditions (pH, temperature, solvent system) .

- Advanced Analytics : Use differential scanning calorimetry (DSC) to assess polymorphic stability and dynamic light scattering (DLS) for aggregation studies .

- Meta-Analysis : Compare data with structurally analogous compounds (e.g., 4-phenylbutyric acid derivatives) to identify trends .

Example : If solubility in water varies, test buffered solutions at pH 2–9 to account for ionization effects .

Q. Advanced: What computational tools are recommended for predicting the physicochemical properties of this compound?

Methodological Answer:

Propiedades

IUPAC Name |

2-hydroxy-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJCEALGCZSIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4263-93-8 | |

| Record name | 2-Hydroxy-4-phenylbutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4263-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-4-PHENYLBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSP7I554Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.